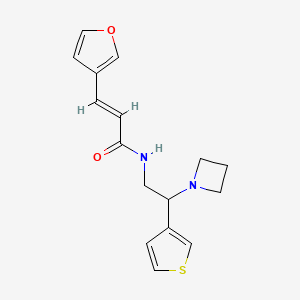![molecular formula C14H17N3O3S B2476831 5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole CAS No. 1323775-51-4](/img/structure/B2476831.png)
5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an azetidine ring, a sulfonyl group, and an oxadiazole ring
Méthodes De Préparation
The synthesis of 5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole typically involves multiple steps. The synthetic route often begins with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and the oxadiazole ring. Common reagents used in these reactions include sulfonyl chlorides, azetidine derivatives, and oxadiazole precursors. The reaction conditions may vary, but they generally involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Analyse Des Réactions Chimiques
5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole include other azetidine and oxadiazole derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example:
5-[1-(2,5-dimethylbenzenesulfonyl)piperidin-4-yl]-3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol: This compound has a piperidine ring instead of an azetidine ring and exhibits different biological activities.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound contains a pyrazole ring and is studied for its anti-tubercular potential.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9-4-5-10(2)13(6-9)21(18,19)17-7-12(8-17)14-15-11(3)16-20-14/h4-6,12H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGOFIAQBYSQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]BUTANAMIDE](/img/structure/B2476749.png)

![5-(5-Chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2476752.png)
![3-(4-methoxyphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2476753.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2476758.png)
![N-(2-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476762.png)
![1,1-Difluoro-6-(2-methyl-1,3-oxazole-4-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2476763.png)
![N-[(2-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2476764.png)
![13-chloro-5-(2-pyrrol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2476766.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide](/img/structure/B2476767.png)


![3-(4-chlorophenyl)-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine](/img/structure/B2476771.png)
